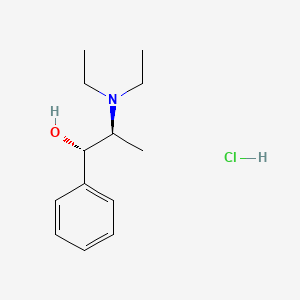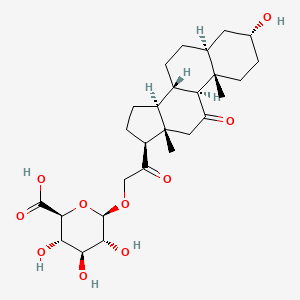![molecular formula C54H54N4O6 B586709 1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 1391054-59-3](/img/structure/B586709.png)
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol is a chemical compound with the molecular formula C54H54N4O6 and a molecular weight of 855.03 g/mol . It is an impurity associated with Carvedilol, a non-cardioselective beta-blocker used in the treatment of hypertension and heart failure . This impurity is often studied to understand the purity and stability of Carvedilol formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves multiple steps, including the reaction of 1,2-phenylenebis(oxy) with ethane-2,1-diyl and benzylazanediyl . The reaction conditions typically involve ambient temperature and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this impurity is often carried out through custom synthesis by specialized chemical manufacturers . The process involves stringent quality control measures to ensure the impurity is produced with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a reference standard to study the purity and stability of Carvedilol formulations.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied to understand its pharmacokinetics and potential effects on human health.
Industry: Used in the quality control and assurance processes of pharmaceutical manufacturing.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvedilol: The parent compound, a non-cardioselective beta-blocker.
Bisphenol A: A compound with a similar bisphenol structure.
N-benzylalkylpyrocatechol: A related compound with similar functional groups.
Uniqueness
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol is unique due to its specific structure and its role as an impurity in Carvedilol formulations . Its presence can influence the overall stability and efficacy of Carvedilol, making it an important compound for quality control in pharmaceutical manufacturing .
Propriétés
IUPAC Name |
1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54N4O6/c59-41(37-63-51-27-13-23-47-53(51)43-19-7-9-21-45(43)55-47)35-57(33-39-15-3-1-4-16-39)29-31-61-49-25-11-12-26-50(49)62-32-30-58(34-40-17-5-2-6-18-40)36-42(60)38-64-52-28-14-24-48-54(52)44-20-8-10-22-46(44)56-48/h1-28,41-42,55-56,59-60H,29-38H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNYFHXXFYJAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC2=CC=CC=C2OCCN(CC3=CC=CC=C3)CC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O)CC(COC7=CC=CC8=C7C9=CC=CC=C9N8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)










